molecular formula C12H17F6N3O2 B5752342 N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

Cat. No. B5752342
M. Wt: 349.27 g/mol
InChI Key: POQFBTBJFCZWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine, also known as DIBAL-H, is a reducing agent used in organic chemistry. It is an important reagent for the reduction of carbonyl compounds and is widely used in laboratory experiments.

Mechanism of Action

The mechanism of N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine reduction involves the transfer of a hydride ion to the carbonyl group. The hydride ion is transferred from the aluminum center to the carbonyl group, resulting in the formation of an alkoxyaluminum intermediate. The intermediate then undergoes hydrolysis to form the corresponding alcohol.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine. However, it is a very reactive and potentially hazardous chemical, and should be handled with care.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine as a reducing agent is its high reactivity. It is a very powerful reducing agent and can reduce even highly sterically hindered carbonyl compounds. Another advantage is its selectivity, as it only reduces carbonyl compounds and does not affect other functional groups.
One of the limitations of using N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is its potential hazards. It is a very reactive and potentially hazardous chemical, and should be handled with care. Another limitation is its high cost, which may limit its use in certain laboratory experiments.

Future Directions

There are several future directions for research on N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine. One area of research could be the development of new and more efficient synthesis methods for N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine. Another area of research could be the investigation of the mechanism of N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine reduction in more detail. Additionally, research could be done on the use of N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine in the synthesis of complex organic molecules. Finally, research could be done on the development of safer and more environmentally friendly reducing agents for use in organic chemistry.

Synthesis Methods

N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is usually prepared by reacting diethylamine with aluminum isopropoxide and trifluoromethyl iodide. The reaction is carried out in anhydrous conditions and under nitrogen atmosphere. The product is then purified by distillation under reduced pressure.

Scientific Research Applications

N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is widely used in organic chemistry research as a reducing agent for carbonyl compounds. It is used to reduce aldehydes and ketones to their corresponding alcohols. It is also used in the reduction of esters, amides, and nitriles to their corresponding aldehydes or amines. N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is a very powerful reducing agent and can reduce even highly sterically hindered carbonyl compounds.

properties

IUPAC Name

N,N-diethyl-6-propan-2-yloxy-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F6N3O2/c1-5-21(6-2)8-19-10(11(13,14)15,12(16,17)18)20-9(23-8)22-7(3)4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQFBTBJFCZWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(N=C(O1)OC(C)C)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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